An In-Depth Technical Guide to the Structure and Stereochemistry of 3-Azabicyclo[3.2.1]octan-2-one
An In-Depth Technical Guide to the Structure and Stereochemistry of 3-Azabicyclo[3.2.1]octan-2-one
Abstract: The 3-azabicyclo[3.2.1]octane framework, and specifically its lactam derivative 3-azabicyclo[3.2.1]octan-2-one, represents a conformationally rigid scaffold of significant interest in medicinal chemistry and drug development. Its unique three-dimensional structure provides a robust platform for the precise spatial orientation of functional groups, making it a privileged core for targeting a range of biological receptors. This guide provides an in-depth analysis of the core chemical structure and, critically, the complex stereochemistry that governs its biological activity. We will explore the key stereochemical features, discuss methodologies for stereoselective synthesis, and examine case studies where specific stereoisomers have been pivotal in the development of potent and selective therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important heterocyclic scaffold.
The 3-Azabicyclo[3.2.1]octane Scaffold: A Core of Medicinal Significance
The 3-azabicyclo[3.2.1]octan-2-one molecule is a bicyclic lactam, meaning it contains a nitrogen atom within a two-ring system and features an amide bond as part of one of the rings.[1] This structure is a derivative of the parent 3-azabicyclo[3.2.1]octane.[2] The bicyclic system is formed by the fusion of a six-membered piperidine ring and a five-membered cyclopentane ring, creating a rigid, bridged structure. This conformational rigidity is a key attribute, as it reduces the entropic penalty upon binding to a biological target, often leading to higher affinity and selectivity.
This scaffold is found in a variety of pharmacologically active agents, serving as a key structural motif for compounds targeting central nervous system (CNS) disorders, cancer, and inflammatory conditions.[3][4][5] Its utility stems from its ability to mimic the core of natural products, such as tropane alkaloids, while offering novel vectors for chemical modification.[3][6]
| Chemical Properties | |
| IUPAC Name | 3-azabicyclo[3.2.1]octan-2-one[1] |
| Molecular Formula | C₇H₁₁NO[1] |
| Molecular Weight | 125.17 g/mol [1] |
| CAS Number | 16994-00-6[1][7] |
| SMILES | C1CC2CC1CNC2=O[1] |
Unraveling the Stereochemistry
The therapeutic potential of 3-azabicyclo[3.2.1]octan-2-one derivatives is inextricably linked to their stereochemistry. The precise three-dimensional arrangement of atoms dictates how a molecule interacts with chiral biological macromolecules like enzymes and receptors.
Identification of Chiral Centers
The parent structure of 3-azabicyclo[3.2.1]octan-2-one possesses two chiral centers at the bridgehead carbon atoms, designated as C1 and C5. The presence of these stereocenters means the molecule is chiral and can exist as different stereoisomers.
Enantiomers of the Parent Scaffold
Due to the two chiral centers (C1 and C5), the unsubstituted scaffold exists as a pair of enantiomers:
-
(1R, 5S)-3-azabicyclo[3.2.1]octan-2-one
-
(1S, 5R)-3-azabicyclo[3.2.1]octan-2-one
These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions. For drug development purposes, it is often crucial to synthesize and test each enantiomer separately, as they typically exhibit different pharmacological and toxicological profiles.
Exo and Endo Configuration in Derivatives
When substituents are introduced onto the bicyclic framework (at positions other than the bridgehead carbons), their orientation relative to the main ring system gives rise to further stereoisomerism. Two key descriptors are used:
-
Exo : The substituent is oriented on the opposite side of the larger (six-membered) ring.
-
Endo : The substituent is oriented on the same side as the larger (six-membered) ring.
This distinction is critical, as the exo and endo diastereomers of a substituted 3-azabicyclo[3.2.1]octane derivative can have profoundly different biological activities. For instance, in the development of CCR5 modulators, the exo configuration of the triazolyl tropane derivative was specified as being essential for activity.[8]
Stereoselective Synthesis Strategies
The synthesis of single-enantiomer bicyclic compounds is a significant challenge in organic chemistry. Given the differential effects of stereoisomers, developing stereoselective synthetic routes is a primary objective for any drug development program involving the 3-azabicyclo[3.2.1]octane scaffold.
Rationale for Stereocontrol
The causality behind pursuing stereoselective synthesis is rooted in pharmacodynamics and safety. The biologically active enantiomer is termed the "eutomer," while the less active one is the "distomer." The distomer is not always benign; it can be metabolically burdensome, contribute to off-target side effects, or even have opposing pharmacological effects. Therefore, isolating the eutomer is a regulatory and clinical imperative.
Key Synthetic Approach: Ring Transformation from Norbornene Derivatives
A robust and well-documented strategy to access the 3-azabicyclo[3.2.1]octane skeleton involves a ring-opening and re-closure sequence starting from readily available norbornene derivatives.[9][10] This approach allows for the controlled installation of the nitrogen atom and the formation of the lactam ring.
Exemplary Experimental Protocol
The following protocol is a synthesized methodology based on established literature procedures for constructing the 3-azabicyclo[3.2.1]octane skeleton.[9][10]
Objective: To synthesize a protected 3-azabicyclo[3.2.1]octane β-amino ester from a norbornene precursor.
Step 1: Dihydroxylation of the Norbornene Precursor
-
Dissolve the starting norbornene β-amino ester (1.0 eq) in a suitable solvent system such as acetone/water (10:1).
-
Add N-methylmorpholine N-oxide (NMO) (1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a catalytic amount of osmium tetroxide (OsO₄, ~2 mol%) slowly.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude diol intermediate.
Step 2: Oxidative Cleavage of the Diol
-
Dissolve the crude diol intermediate from Step 1 in a solvent mixture such as THF/water (3:1).
-
Cool the solution to 0 °C.
-
Add sodium periodate (NaIO₄) (2.2 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 2-4 hours. Monitor by TLC for the disappearance of the diol.
-
Filter the reaction mixture to remove the inorganic salts.
-
Extract the filtrate with ethyl acetate. The resulting organic solution containing the dialdehyde is typically used directly in the next step without extensive purification.
Step 3: Intramolecular Reductive Amination
-
To the crude dialdehyde solution from Step 2, add ammonium acetate (NH₄OAc) (5.0 eq).
-
Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.
-
Adjust the pH of the mixture to ~6-7 using glacial acetic acid.
-
Stir the reaction at room temperature for 18-36 hours.
-
Quench the reaction by carefully adding 1M HCl.
-
Basify the aqueous layer with a saturated solution of sodium bicarbonate (NaHCO₃) and extract with dichloromethane.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Purify the resulting crude product by column chromatography (silica gel) to obtain the desired 3-azabicyclo[3.2.1]octane derivative.
Applications in Drug Discovery: The Stereochemistry-Activity Relationship
The true value of understanding the stereochemistry of the 3-azabicyclo[3.2.1]octane scaffold is demonstrated in its application to drug design. The following case studies highlight how specific stereoisomers are essential for achieving desired therapeutic effects.
| Derivative Class | Target | Therapeutic Area | Key Stereochemical Feature | Reference |
| Tropane Analogs | Serotonin Transporter (SERT) | CNS/Antidepressant | 3β-aryl, 2β-propanoyl configuration | [3] |
| Aconitine Simplification | Hsp90 / ALK | Oncology | Specific substitution patterns on the bicyclic core | [4][11] |
| Azabicyclo[3.2.1]octane Sulfonamides | NAAA | Anti-inflammatory | Constrained piperidine ring enhancing potency | [5] |
| Triazolyl Tropane Derivatives | CCR5 | HIV/Immunology | Exo configuration of the triazole moiety | [8] |
Case Study: Anticancer Agents from Aconitine Simplification
The natural product aconitine is a potent toxin with a complex chemical structure. However, its core contains elements that can be mimicked to create novel therapeutic agents. Researchers have successfully simplified the aconitine scaffold to generate potent inhibitors based on the 2-azabicyclo[3.2.1]octane core.[4][11] In one study, a series of 2-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-2-azabicyclo[3.2.1]octan-3-one derivatives were synthesized as Hsp90 inhibitors. One compound, 14t , exhibited an IC₅₀ value of 0.71 nM against Hsp90α and potent antiproliferative activity against LoVo cancer cells (IC₅₀ = 0.02 μM).[4] This work demonstrates how the rigid bicyclic core can serve as a template to position substituents in a precise orientation to achieve high-affinity binding to a protein target.
Conclusion
The 3-azabicyclo[3.2.1]octan-2-one scaffold is a powerful tool in modern drug discovery. Its value lies not just in its rigid bicyclic structure but in the rich stereochemical landscape it presents. The presence of chiral bridgehead carbons and the potential for exo/endo diastereomerism in its derivatives provide a sophisticated platform for designing highly specific and potent ligands. A thorough understanding of its stereochemistry, coupled with the development of robust stereoselective synthetic methods, is paramount for unlocking the full therapeutic potential of this remarkable molecular framework. As demonstrated in numerous research programs, controlling the stereochemical outcome is not merely an academic exercise but a fundamental requirement for creating safe and effective medicines.
References
-
PubChem. 3-Azabicyclo[3.2.1]octan-2-one. National Center for Biotechnology Information. [Link]
-
Punzo, F., Watkin, D. J., Simone, M. I., & Fleet, G. W. J. (2004). (1R,5S,8R)-1,8-Dihydroxy-6-oxa-3-azabicyclo[3.2.1]octan-2-one. Acta Crystallographica Section E: Structure Reports Online, E60, o2315–o2317. [Link]
-
Meltzer, P. C., et al. (1996). Synthesis of 3 beta-aryl-8-azabicyclo[3.2.1]octanes with high binding affinities and selectivities for the serotonin transporter site. Journal of Medicinal Chemistry, 39(13), 2554-8. [Link]
-
Pelliccia, S., et al. (2015). Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR methods. Comptes Rendus Chimie, 18(6), 693-704. [Link]
-
ResearchGate. (1R,5S,8R)-1,8-Dihydroxy-6-oxa-3-azabicyclo[3.2.1]octan-2-one. [Link]
-
Kazi, B., Kiss, L., Forró, E., Mándity, I., & Fülöp, F. (2010). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. ARKIVOC, 2010(9), 31-39. [Link]
-
ResearchGate. Enantiospecific synthesis of 3-aza-6,8-dioxa-bicyclo[3.2.1]octane carboxylic acids from erythrose. [Link]
-
ARKAT USA, Inc. Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. [Link]
-
Meng, F., et al. (2021). 2-((1-Phenyl-1H-1,2,3-triazol-4-yl)methyl)-2-azabicyclo[3.2.1]octan-3-one derivatives: Simplification and modification of aconitine scaffold for the discovery of novel anticancer agents. European Journal of Medicinal Chemistry, 210, 112988. [Link]
-
OUCI. Efficient Synthesis of 8-Oxa-3-aza-bicyclo[3.2.1]octane Hydrochloride. [Link]
-
Thieme. Stereoselective Synthesis of 8-Substituted 6-Azabicyclo[3.2.1]octan-3-ones. [Link]
-
J-Stage. Enantioselective Synthesis of Peptides Using (1R)-3-Hydroxy-1, 8, 8-trimethyl-3-azabicyclo [3. 2. 1] octane-2, 4-dione ((+)-N-Hydroxycamphorimide) an Active Ester Group. [Link]
-
PubChem. 3-Azabicyclo(3.2.1)octane. National Center for Biotechnology Information. [Link]
-
ACS Publications. Enantioselective Synthesis of Indole-Fused Bicyclo[3.2.1]octanes via Palladium(II)-Catalyzed Cascade Reaction. [Link]
-
PubMed. Discovery of novel 2-azabicyclo[3.2.1]octane derivatives against non-small cell lung cancer from aconitine simplification. [Link]
-
ACS Publications. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. [Link]
-
Synthonix. 8-Oxa-3-azabicyclo[3.2.1]octan-2-one. [Link]
-
ADDI. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. [Link]
- Google Patents. Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols.
-
ACS Publications. The Mass Spectra of Derivatives of 3-Azabicyclo[3.2.1]octane, 3-Azabicyclo[3.3.1]nonane, and 8-Azabicyclo[4.3.1]decane. [Link]
-
RSC Publishing. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. [Link]
- Google Patents. Azabicyclo[3.2.
-
R Discovery. QSAR Studies on a Series of Pyrazole Azabicyclo [3.2.1] Octane Sulfonamides N-acylethanolamine-hydrolyzing Acid Amidase Inhibitors. [Link]
Sources
- 1. 3-Azabicyclo[3.2.1]octan-2-one | C7H11NO | CID 548825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Azabicyclo(3.2.1)octane | C7H13N | CID 12313490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of 3 beta-aryl-8-azabicyclo[3.2.1]octanes with high binding affinities and selectivities for the serotonin transporter site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-((1-Phenyl-1H-1,2,3-triazol-4-yl)methyl)-2-azabicyclo[3.2.1]octan-3-one derivatives: Simplification and modification of aconitine scaffold for the discovery of novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 7. 3-Azabicyclo[3.2.1]octan-2-one | 16994-00-6 [chemicalbook.com]
- 8. CA2408909C - Azabicyclo[3.2.1]octane triazolyl tropane derivatives as ccrs5 modulators - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Discovery of novel 2-azabicyclo[3.2.1]octane derivatives against non-small cell lung cancer from aconitine simplification - PubMed [pubmed.ncbi.nlm.nih.gov]
